5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused triazole and quinazoline structure, which contributes to its potential therapeutic properties. The classification of this compound falls within the broader category of triazoloquinazolines, known for their pharmacological significance.
The synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one can be achieved through several synthetic routes. A common method involves the cyclization of 2-aminobenzamide with hydrazine hydrate in the presence of a catalyst under reflux conditions using solvents like ethanol or methanol. This reaction results in the formation of an intermediate that is subsequently cyclized to yield the desired compound .
In industrial applications, the synthesis may be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The synthesis typically requires careful control of reaction conditions to ensure the formation of the desired tetrahydrotriazoloquinazoline structure.
The molecular formula of 5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is . The compound exhibits a layered crystal structure characterized by hydrogen bonding and π-stacking interactions. The triazole ring is not coplanar with the adjacent six-membered ring; the dihedral angle between these planes is approximately .
The crystal structure reveals significant interactions involving N—H⋯N and C—H⋯O hydrogen bonds. These interactions contribute to the stability and arrangement of the crystal lattice. The fused cyclohexene rings project outwards from the layered structure .
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets within biological systems. The compound has been shown to inhibit certain enzymes and bind to receptors relevant to various therapeutic effects. The exact pathways and targets may vary based on the specific biological context being studied .
The compound exhibits a melting point that is typically determined through differential scanning calorimetry or similar methods. It is generally characterized as a solid at room temperature with a crystalline appearance.
Key chemical properties include:
Spectroscopic data include:
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one has several scientific applications:
This compound's unique structural features and biological activities make it a significant subject for ongoing research in various fields of chemistry and pharmacology.
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one (THTQ; C₉H₁₀N₄O) is a fused tricyclic heterocycle of significant pharmaceutical interest due to its structural resemblance to bioactive quinazoline derivatives. The compound is synthesized via refluxing 1H-1,2,4-triazol-5-amine and ethyl 2-oxocyclohexanecarboxylate in acetic acid, yielding colorless crystals suitable for crystallographic analysis [1] [3] [9].
Single-crystal X-ray diffraction at 150 K reveals that THTQ crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.7925(3) Å, b = 7.9648(3) Å, c = 11.8039(4) Å, and β = 113.553(1)°. The asymmetric unit contains one molecule, with a calculated density of 1.497 Mg/m³ [1] [3] [6].
Table 1: Crystallographic Data for THTQ
Parameter | Value |
---|---|
Empirical formula | C₉H₁₀N₄O |
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell volume | 843.95(5) ų |
Z | 4 |
Radiation type | Cu Kα |
Temperature | 150 K |
R factor (all data) | 0.030 |
The triazole ring (C8/N2/C9/N3/N4) and the fused quinazoline ring (C1/C2/C7/N1/C8/N4) exhibit near-planarity, with root-mean-square (r.m.s.) deviations of 0.0042 Å and 0.0128 Å, respectively. Despite this, the rings are not perfectly coplanar, with a dihedral angle of 2.52(6)° between their mean planes. This minor deviation arises from steric constraints imposed by the fused cyclohexene ring, which adopts a half-chair conformation [1] [3] [5].
Intermolecular hydrogen bonds drive the crystal packing:
Table 2: Hydrogen-Bond Geometry in THTQ
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|---|
N1–H1⋯N3ⁱ | 0.919(15) | 1.907(15) | 2.8208(12) | 173.1(13) |
C9–H9⋯O1ⁱⁱ | 0.95 | 2.57 | 3.3282(12) | 137 |
Slipped π-stacking interactions between inversion-related quinazoline rings (C1/C2/C7/N1/C8/N4) further stabilize the layered architecture. The centroid-centroid distance is 3.4033(6) Å with a slippage of 0.96 Å, indicating moderate electronic overlap. These interactions, combined with hydrogen bonding, generate robust layers packed along the a-axis, separated by van der Waals contacts [1] [3] [6].
Puckering analysis of the cyclohexene ring (C2–C7) was performed using Cremer and Pople parameters:
THTQ’s structural features were compared to substituted derivatives to elucidate substituent effects:
Table 3: Structural Comparison of Triazoloquinazolinones
Compound | Dihedral Angle (°) | Ring Conformation | Centroid Distance (Å) |
---|---|---|---|
THTQ (unsubstituted) | 2.52 | Half-chair | 3.40 |
6-(Furan-2-yl) derivative | 5.10 | Distorted half-chair | 3.65 |
9-Phenyl derivative | 4.85 | Envelope | 3.72 |
The unsubstituted THTQ exhibits optimal crystal packing due to its minimal ring distortion and synergistic hydrogen bonding/π-stacking, providing a reference framework for designing solid-state architectures of bioactive analogues [1] [3] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1